1H-Indene, 2-butyl-1-hexyl-
CAS No.: 66291-98-3
Cat. No.: VC19376739
Molecular Formula: C19H28
Molecular Weight: 256.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66291-98-3 |
|---|---|
| Molecular Formula | C19H28 |
| Molecular Weight | 256.4 g/mol |
| IUPAC Name | 2-butyl-1-hexyl-1H-indene |
| Standard InChI | InChI=1S/C19H28/c1-3-5-7-8-13-18-16(11-6-4-2)15-17-12-9-10-14-19(17)18/h9-10,12,14-15,18H,3-8,11,13H2,1-2H3 |
| Standard InChI Key | DEFDDALRICXADR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1C2=CC=CC=C2C=C1CCCC |
Introduction
Structural Overview and Molecular Characterization
The indene core of 1H-indene, 2-butyl-1-hexyl- consists of a benzene ring fused to a cyclopentene ring. The butyl (-C₄H₉) and hexyl (-C₆H₁₃) substituents introduce steric and electronic effects that influence its reactivity and physical properties. Key structural features include:
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IUPAC Name: 2-butyl-1-hexyl-1H-indene
The compound’s three-dimensional conformation has been computationally modeled, revealing a non-planar structure due to the bulky alkyl chains (Figure 1).
Physical Properties
Experimental and computed physicochemical properties are critical for understanding its behavior in laboratory and industrial settings:
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.902 g/cm³ | ChemNet |
| Boiling Point | 364.2°C at 760 mmHg | ChemNet |
| Refractive Index | 1.506 | ChemNet |
| Flash Point | 174.9°C | ChemNet |
| Vapor Pressure (25°C) | 3.59 × 10⁻⁵ mmHg | ChemNet |
These properties suggest moderate volatility and thermal stability, making it suitable for high-temperature applications such as polymer synthesis .
Chemical Reactivity
The compound’s reactivity is governed by its conjugated π-system and alkyl substituents:
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Oxidation: Reacts with strong oxidizing agents (e.g., KMnO₄) to form ketones or carboxylic acids, depending on conditions .
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Reduction: Catalytic hydrogenation saturates the cyclopentene ring, yielding octahydro derivatives (e.g., CAS 55044-33-2) .
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Electrophilic Substitution: The indene ring undergoes halogenation or nitration at the 3- and 4-positions due to electron-rich regions .
Comparative studies with analogous compounds (e.g., 2-butyl-5-hexyloctahydro-1H-indene, CAS 55044-33-2) reveal that hydrogenation significantly alters boiling points (+8.3°C) and density (-0.04 g/cm³) .
Applications in Scientific Research
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Materials Science: Serves as a monomer in indene/cumarone resins, which are thermoplastic polymers used in adhesives and coatings .
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Organic Synthesis: Acts as a ligand in transition metal catalysis due to its ability to stabilize metal centers through π-coordination .
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Biological Studies: Derivatives of alkylated indenes exhibit antimicrobial and anticancer activities in preliminary screenings, though mechanistic studies are ongoing .
Future Research Directions
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Synthetic Optimization: Development of greener catalytic systems for alkylation.
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Biological Profiling: Systematic evaluation of pharmacokinetics and toxicity.
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Advanced Materials: Exploration of its role in conductive polymers or organic semiconductors.
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